tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
“tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the IUPAC name “tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”. It has a molecular weight of 283.41 . The compound is stored at room temperature and appears as a colorless oil .
Molecular Structure Analysis
The InChI code for the compound is "1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.41 . It is a colorless oil and is stored at room temperature . The InChI code provides information about its molecular structure .Scientific Research Applications
Food Contact Materials Safety Evaluation
One significant application of related substances is in the safety evaluation for use in food contact materials. A study by the EFSA on a similar compound highlighted its use as a stabilizer in polyolefins for contact with all kinds of foodstuffs, emphasizing its safety provided the migration does not exceed certain limits (Flavourings, 2012).
Polymer Stabilization
Research into polymer stabilizers has demonstrated the effectiveness of related compounds in enhancing polymer stability, particularly when combined with thiopropionate type antioxidants. This synergy is crucial for preventing polymer degradation, with the interaction between different types of antioxidants playing a pivotal role (Yachigo, Sasaki, & Kojima, 1992).
Synthetic Chemistry
In synthetic chemistry, the compound and its derivatives serve as valuable intermediates for further chemical transformations. Efficient synthetic routes to related spirocyclic compounds have been developed, providing access to novel chemical spaces and facilitating the synthesis of pharmacologically relevant molecules (Meyers et al., 2009).
Protective Group Chemistry
Another research application involves the development of new reagents for introducing protecting groups to amines, highlighting the compound's utility in the preparation of N-Boc-amino acids and their esters. This application is crucial for peptide synthesis, where protecting groups are necessary to prevent unwanted reactions (Rao et al., 2017).
Thermal and Structural Analysis of Organic Materials
Studies on the thermal properties of related compounds have provided insights into their behavior as organic glassy materials, demonstrating the potential for applications in materials science. The research explored the thermal and structural changes during annealing processes, contributing to a better understanding of the materials' properties (Wu, 2003).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXYYPSKXHTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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